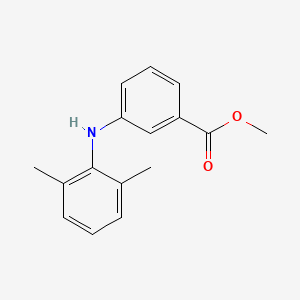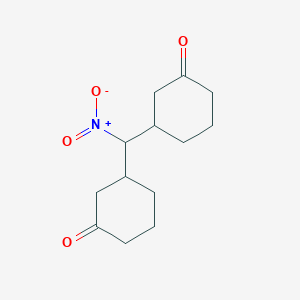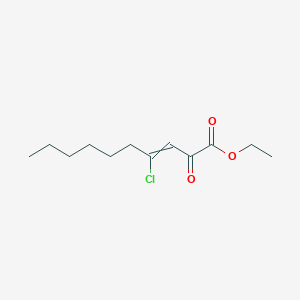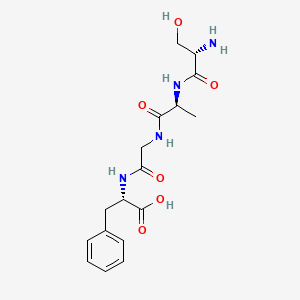![molecular formula C32H36O2S5 B14238322 2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione CAS No. 227464-62-2](/img/structure/B14238322.png)
2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes two bithiophene units and a thiophene-1,1-dione core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione typically involves multiple steps, starting with the preparation of the bithiophene units. These units are often synthesized through cross-coupling reactions, such as the Suzuki or Stille coupling, using 2-halothiophenes as starting materials . The subsequent steps involve the functionalization of the bithiophene units and their incorporation into the thiophene-1,1-dione core under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene-1,1-dione core to a thiophene-1,1-diol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bithiophene units.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiophene-1,1-diol derivatives.
Applications De Recherche Scientifique
2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism by which 2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative with two thiophene rings connected by a single bond.
2,2’5’,2’'-Terthiophene: A compound with three thiophene rings connected in a linear arrangement.
2,5-Dibromothieno[3,2-b]thiophene: A brominated thiophene derivative used in organic synthesis.
Uniqueness
2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione stands out due to its complex structure, which combines multiple thiophene units and functional groups. This complexity allows for unique interactions with other molecules and materials, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
227464-62-2 |
|---|---|
Formule moléculaire |
C32H36O2S5 |
Poids moléculaire |
613.0 g/mol |
Nom IUPAC |
3,4-dihexyl-2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene 1,1-dioxide |
InChI |
InChI=1S/C32H36O2S5/c1-3-5-7-9-13-23-24(14-10-8-6-4-2)32(30-20-18-28(38-30)26-16-12-22-36-26)39(33,34)31(23)29-19-17-27(37-29)25-15-11-21-35-25/h11-12,15-22H,3-10,13-14H2,1-2H3 |
Clé InChI |
YCVOSQPWTVDAII-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(S(=O)(=O)C(=C1CCCCCC)C2=CC=C(S2)C3=CC=CS3)C4=CC=C(S4)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl-](/img/structure/B14238242.png)
![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)

![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)
![5H-[1,2,4]Thiadiazolo[4,5-a]pyridine](/img/structure/B14238267.png)


![N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium](/img/structure/B14238282.png)


![6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14238296.png)



